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molecular formula C23H27N3O7S B1671055 Erlotinib mesylate CAS No. 248594-19-6

Erlotinib mesylate

Cat. No. B1671055
M. Wt: 489.5 g/mol
InChI Key: PCBNMUVSOAYYIH-UHFFFAOYSA-N
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Patent
US07521456B2

Procedure details

The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (100.0 g, 0.223 mole), ethyl acetate (2000 mL) and water (500 mL) were mixed together using mechanical agitation and then warmed to 40-45° C. The stirred mixture was treated portionwise with 50% aqueous sodium hydroxide (40 mL) so that the pH of the aqueous phase was in the range 8-9. The mixture was allowed to settle and separate into two clear liquid phases. The aqueous phase was removed and organic phase washed with water (300 mL). The resultant pale yellow organic solution was filtered to obtain a clear solution which was concentrated by distillation at atmospheric pressure to remove 1 L of solvent. Isopropanol (2 L) was added to the concentrate and a further 1 L of solvents were removed by distillation at atmospheric pressure. The resultant concentrate was cooled to 40° C. and treated with methanesulfonic acid (15.1 mL, 0.233 mole) and allowed to crystallize. The crystal slurry was warmed to 62° C. for 18 hours. Monitoring with near-infrared spectroscopy after the method of Norris, Aldridge and Sekulic, Analyst, 1997, 122, 549, indicated that no conversion to polymorph C had occurred. The temperature was raised to 70° C., after a period of 16 hours, near-infrared monitoring as described indicated the conversion was complete. The heat source was removed and the mixture cooled to 0-5° C. and granulated for a period of 1 hour. The crystalline product was isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 33° C. to give polymorph C, 105.63 g, yield 93%, as a white crystalline solid mp 153-156° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].C(OCC)(=O)C.[OH-].[Na+].[CH3:38][S:39]([OH:42])(=[O:41])=[O:40]>O>[S:39]([OH:42])(=[O:41])(=[O:40])[CH3:38].[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3,6.7|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15.1 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate into two clear liquid phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
WASH
Type
WASH
Details
organic phase washed with water (300 mL)
FILTRATION
Type
FILTRATION
Details
The resultant pale yellow organic solution was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to remove 1 L of solvent
ADDITION
Type
ADDITION
Details
Isopropanol (2 L) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
a further 1 L of solvents were removed by distillation at atmospheric pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The crystal slurry was warmed to 62° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 70° C., after a period of 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
The crystalline product was isolated by filtration
WASH
Type
WASH
Details
washed with isopropanol (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 33° C.
CUSTOM
Type
CUSTOM
Details
to give polymorph C, 105.63 g, yield 93%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S(C)(=O)(=O)O.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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